molecular formula C6H12N2O3 B15305994 N4,N4-Dimethyl-asparagine

N4,N4-Dimethyl-asparagine

Cat. No.: B15305994
M. Wt: 160.17 g/mol
InChI Key: AHEBZPSPUGRPFZ-BYPYZUCNSA-N
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Description

N4,N4-Dimethyl-asparagine is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of two methyl groups attached to the nitrogen atom of the asparagine molecule. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation but can have significant biological and chemical roles .

Preparation Methods

Synthetic Routes and Reaction Conditions

N4,N4-Dimethyl-asparagine can be synthesized through various chemical methods. One common approach involves the methylation of L-asparagine using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically requires a solvent like dimethylformamide (DMF) and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the methylation process .

Industrial Production Methods

Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N4,N4-Dimethyl-asparagine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized asparagine derivatives .

Scientific Research Applications

N4,N4-Dimethyl-asparagine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N4,N4-Dimethyl-asparagine involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing the synthesis and degradation of proteins. The compound’s methyl groups may also affect its binding affinity and specificity for certain enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4,N4-Dimethyl-asparagine is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This distinct structure allows it to participate in unique chemical reactions and interact with specific molecular targets, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

(2S)-2-amino-4-(dimethylamino)-4-oxobutanoic acid

InChI

InChI=1S/C6H12N2O3/c1-8(2)5(9)3-4(7)6(10)11/h4H,3,7H2,1-2H3,(H,10,11)/t4-/m0/s1

InChI Key

AHEBZPSPUGRPFZ-BYPYZUCNSA-N

Isomeric SMILES

CN(C)C(=O)C[C@@H](C(=O)O)N

Canonical SMILES

CN(C)C(=O)CC(C(=O)O)N

Origin of Product

United States

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